![molecular formula C16H15N5O4S B2530099 Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate CAS No. 877639-02-6](/img/structure/B2530099.png)

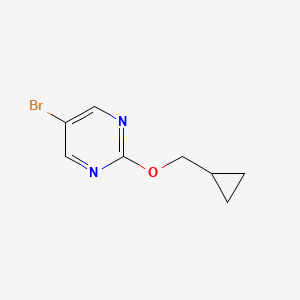

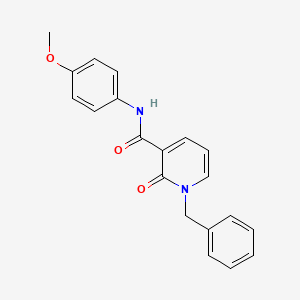

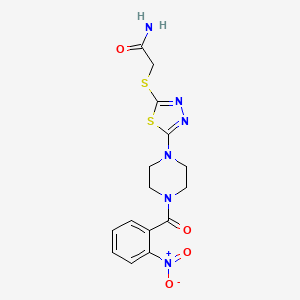

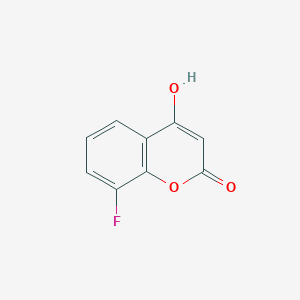

Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate" is a complex molecule that likely contains several functional groups, including a methyl ester, a triazolopyrimidinone core, and a thioacetyl group. This compound is not directly mentioned in the provided papers, but the papers do discuss related heterocyclic compounds that can provide insight into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of amino-triazole derivatives with various electrophiles or the cyclization of amino compounds with reagents like carbon disulfide or thiourea. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of an amino-triazinone with carbon disulfide and benzyl bromide in a water/pyridine mixture or methanolic ammonia water . Similarly, the synthesis of various azolo- and azinopyrimidines is achieved by reacting methyl 2-benzoylamino-3-dimethylaminopropenoate with heterocyclic α-amino compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray crystallography, which provides information about the crystal system, space group, and intermolecular interactions such as hydrogen bonding and π-π stacking interactions . For instance, the compound mentioned in paper crystallizes in the monoclinic space group P2(1)/c and exhibits extensive intermolecular hydrogen bonding and π-π stacking, which could be indicative of the solid-state behavior of the compound .

Chemical Reactions Analysis

The reactivity of related heterocyclic compounds includes reactions with electrophiles, such as alkylation, acylation, and oxidation. For example, the V-triazolopyrimidines discussed in paper undergo various substitutions at the mercapto group, leading to methylated, amino, and dioxo derivatives. The compound may similarly undergo electrophilic substitution reactions at nucleophilic sites such as nitrogen or sulfur atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and functional groups. Compounds with similar heterocyclic cores often exhibit specific spectroscopic features in their IR, UV-Vis, and NMR spectra, which can be used to confirm their structure . Theoretical calculations, such as DFT/B3LYP, can provide additional insights into the electronic structure, including HOMO-LUMO gaps and molecular electrostatic potential, which are relevant for understanding the reactivity and potential applications of the compound .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Compounds similar to the specified chemical have been utilized in the synthesis of various heterocyclic systems, which are crucial in the development of pharmaceuticals and materials science. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been employed in the preparation of substituted fused pyrimidinones, demonstrating the versatility of such compounds in synthesizing complex heterocycles with potential biological activity (Toplak et al., 1999).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of triazolo and triazinopyrimidine derivatives. For instance, a series of thiazolopyrimidine derivatives showed promising antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Said et al., 2004). Another study synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007).

Fluorescent Properties and Dye Applications

The fluorescent properties of certain heterocyclic derivatives have been studied, with some compounds evaluated as fluorescent whitening agents for polyester fibers. This illustrates the application of such compounds beyond pharmaceuticals, extending into materials science and industrial applications (Rangnekar & Rajadhyaksha, 1986).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazole and thiadiazine moieties can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit excellent anti-tumor activity against various cancer cell lines .

properties

IUPAC Name |

methyl 4-[[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S/c1-9-7-12(22)18-15-19-20-16(21(9)15)26-8-13(23)17-11-5-3-10(4-6-11)14(24)25-2/h3-7H,8H2,1-2H3,(H,17,23)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBHEBXMJLIABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)

![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)

![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)

![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)